molecular formula C11H11N3O B6165463 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 925605-77-2

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B6165463
CAS No.: 925605-77-2
M. Wt: 201.22 g/mol
InChI Key: PPWGJWUINVPOFR-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline (CAS 925605-77-2) is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This molecule features a unique hybrid architecture, combining an aniline group with a 5-cyclopropyl-1,3,4-oxadiazole ring system. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry known for its significant role in drug discovery due to its bioisosteric properties, which can enhance metabolic stability and binding affinity in target molecules . Derivatives of 1,3,4-oxadiazole are frequently investigated for a wide spectrum of biological activities, including potential antibacterial, antifungal, and anticancer properties . Specifically, hybrid molecules containing the 1,3,4-oxadiazole core have been demonstrated to exhibit excellent to moderate antimicrobial activities in scientific studies, making them valuable scaffolds for developing new therapeutic agents . As such, this compound serves as a versatile and high-value building block for researchers in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds, the exploration of structure-activity relationships (SAR), and the development of potential pharmacologically active agents . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

925605-77-2

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H11N3O/c12-9-5-3-8(4-6-9)11-14-13-10(15-11)7-1-2-7/h3-7H,1-2,12H2

InChI Key

PPWGJWUINVPOFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC=C(C=C3)N

Purity

95

Origin of Product

United States

General Academic Significance of 1,3,4 Oxadiazoles As Heterocyclic Scaffolds

The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in the development of new therapeutic agents and functional materials due to its unique physicochemical properties and synthetic accessibility.

In medicinal chemistry, the 1,3,4-oxadiazole nucleus is considered a "privileged structure" owing to its involvement in a wide array of pharmacological activities. nih.gov Its derivatives have been extensively investigated and have shown a broad spectrum of biological effects. openmedicinalchemistryjournal.com These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties. nih.govrroij.comglobalresearchonline.net The utility of this scaffold is exemplified by its presence in several clinically used drugs, such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan. nih.gov

The academic significance of the 1,3,4-oxadiazole ring also stems from its role as a bioisostere for amide and ester functional groups. nih.gov This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The ring is chemically stable and can act as a rigid linker to orient substituents in a specific and desired conformation for optimal interaction with biological targets. Furthermore, the presence of the –N=C-O– linkage within the ring can enhance lipophilicity, which aids in the molecule's ability to cross biological membranes. globalresearchonline.net Beyond pharmacology, 1,3,4-oxadiazole derivatives are also researched for applications in materials science, serving as corrosion inhibitors, liquid crystals, and electron-transporting materials. researchgate.net

Research Focus on Aniline Substituted 1,3,4 Oxadiazole Derivatives

The incorporation of an aniline (B41778) (benzenamine) moiety into the 1,3,4-oxadiazole (B1194373) scaffold directs research focus toward a class of compounds with distinct biological potential. The aniline group, a primary aromatic amine attached to a benzene ring, provides a versatile handle for further synthetic modifications, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Research into aniline-substituted 1,3,4-oxadiazoles has revealed significant potential across various therapeutic areas. For instance, studies have shown that these compounds can exhibit notable antibacterial and antifungal activities. rroij.com The amino group of the aniline moiety is a key feature that can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes or receptors.

Furthermore, academic investigations have explored the anticancer properties of this class of compounds. Derivatives of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have demonstrated significant anticancer activity against various cancer cell lines in studies conducted by the National Cancer Institute (NCI). In particular, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed notable activity against specific central nervous system, non-small cell lung, and melanoma cancer cell lines.

The following table summarizes selected research findings on the biological activities of aniline-substituted 1,3,4-oxadiazole derivatives.

Derivative ClassInvestigated ActivityResearch Finding
4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]anilineAntibacterial, Antifungal, Anti-inflammatorySome synthesized compounds showed remarkable activity in all three areas.
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamineAntibacterialFound to be twice as potent as the standard drug ampicillin against certain bacterial strains.
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesAnticancer, AntibacterialSpecific derivatives showed significant anticancer activity against certain cell lines and promising antibacterial activity.

Specific Academic Relevance of Cyclopropyl Substitution Within the 1,3,4 Oxadiazole Moiety

Established Synthetic Pathways for 1,3,4-Oxadiazole Ring Formation

The formation of the 1,3,4-oxadiazole ring is a cornerstone of synthesizing a wide array of analogues. Several established pathways have been developed, each with its own set of advantages and limitations.

Cyclodehydration Reactions of N,N'-Diacylhydrazines

One of the most common and widely utilized methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. mdpi.comnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine precursor to facilitate ring closure. A variety of dehydrating agents can be employed for this transformation, ranging from strong acids to milder reagents. mdpi.comnih.gov

Commonly used cyclodehydrating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), polyphosphoric acid (PPA), and phosphorus pentoxide (P2O5). mdpi.comnih.govnih.gov While effective, these reagents can be harsh and may not be suitable for sensitive substrates. rsc.org In recent years, milder and more selective reagents have been developed. For instance, the combination of triphenylphosphine (B44618) oxide and triflic anhydride (B1165640) has been used for the cyclodehydration of diacylhydrazines. openmedicinalchemistryjournal.com Another modern reagent is XtalFluor-E ([Et2NSF2]BF4), which has been shown to be a practical cyclodehydration agent for the synthesis of various 1,3,4-oxadiazoles, with the addition of acetic acid sometimes improving yields. rsc.orgrsc.org

The general mechanism involves the activation of one of the carbonyl groups of the diacylhydrazine by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to the formation of the oxadiazole ring after elimination of water. The choice of dehydrating agent can be critical and is often determined by the nature of the substituents on the diacylhydrazine.

Dehydrating AgentSubstrate ScopeAdvantagesDisadvantages
POCl3, SOCl2BroadReadily available, effectiveHarsh conditions, corrosive
PPA, P2O5Generally robust substratesStrong dehydrating powerHigh temperatures often required
Triflic anhydride/TPPOWide rangeMilder conditionsReagents can be expensive
XtalFluor-EVarious functional groupsPractical, crystalline reagentMay require additives for optimal yield

Amidoxime-Based Cyclization Strategies (General Context)

Amidoximes are versatile building blocks in heterocyclic synthesis. While they are most commonly used for the synthesis of 1,2,4-oxadiazoles through O-acylation followed by cyclodehydration, their application in the synthesis of 1,3,4-oxadiazoles is less direct. rsc.orgnih.gov The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. rsc.org In contrast, the 1,3,4-oxadiazole core is generally formed from hydrazine (B178648) derivatives. It is important to distinguish between these two isomeric oxadiazole systems as their synthetic precursors and pathways differ significantly.

One-Pot Domino Synthesis Approaches

To improve synthetic efficiency and reduce the number of isolation steps, one-pot domino synthesis approaches for 1,3,4-oxadiazoles have been developed. These methods often start from readily available materials like carboxylic acids and acid hydrazides. researchgate.net For example, a one-pot synthesis can involve the activation of a carboxylic acid, followed by coupling with an acylhydrazide to form the N,N'-diacylhydrazine intermediate in situ, which then undergoes cyclodehydration without being isolated. researchgate.net Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) for acid activation and triphenylphosphine/carbon tetrabromide for dehydration have been used in such one-pot procedures. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govwjarr.comjyoungpharm.orgidaampublications.in The synthesis of 1,3,4-oxadiazoles has greatly benefited from this technology, which often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govwjarr.comnih.gov

Microwave irradiation can be applied to various synthetic pathways for 1,3,4-oxadiazoles, including the cyclodehydration of N,N'-diacylhydrazines and one-pot syntheses. nih.govnih.gov For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using silica-supported dichlorophosphate (B8581778) can be efficiently carried out under solvent-free microwave irradiation. nih.gov This approach is not only faster but also aligns with the principles of green chemistry by reducing or eliminating the use of solvents. wjarr.com The use of microwave assistance has been reported to significantly enhance the rate of reaction, for example, in the oxidative cyclization of N-acylhydrazones with chloramine-T. nih.govjchemrev.com

MethodReaction TimeYieldConditions
Conventional HeatingSeveral hoursModerate to goodOften requires high boiling point solvents
Microwave IrradiationMinutesGood to excellentCan be solvent-free or with minimal solvent

Synthesis of 4-(5-Alkyl/Cyclopropyl-1,3,4-oxadiazol-2-yl)anilines

The synthesis of specifically substituted anilines, such as those bearing a 5-alkyl or 5-cyclopropyl-1,3,4-oxadiazol-2-yl moiety, typically involves a multi-step sequence. The final key step is often the formation of the aniline (B41778) group, which is commonly achieved through the reduction of a corresponding nitro precursor.

Selective Reduction of Nitrophenyl Precursors

The selective reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and is the preferred method for preparing the aniline moiety in compounds like 4-(5-alkyl/cyclopropyl-1,3,4-oxadiazol-2-yl)anilines. The synthesis of the nitrophenyl precursor, for example, 2-cyclopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, would first be accomplished using the methods described in section 2.1. Subsequently, the nitro group is reduced to an amine.

A variety of reducing agents can be employed for this transformation, and the choice depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For the synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, a known procedure utilizes sodium sulfide (B99878) nonahydrate in a mixture of 1,4-dioxane (B91453) and water. chemicalbook.com This method is often effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. Other common methods for nitro group reduction include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst), or the use of metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). The conditions for these reductions need to be carefully controlled to avoid undesired side reactions.

The synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) also starts from a nitrophenyl precursor, 3-nitrobenzoic acid, highlighting the importance of the nitro-to-amino reduction step in the synthesis of such aniline derivatives. researchgate.net

Reducing AgentConditionsSelectivity
Sodium sulfide (Na2S·9H2O)1,4-dioxane/water, 80°CGood for aromatic nitro groups
Catalytic Hydrogenation (H2/Pd, Pt, Ni)Varies (pressure, solvent)Highly effective, can reduce other groups
Metal/Acid (Sn/HCl, Fe/HCl)Acidic conditionsClassic method, can be harsh

Functional Group Interconversions on the Aniline Moiety

The primary amine of the aniline group is a key site for chemical transformations, enabling the synthesis of a diverse array of derivatives through well-established reactions.

Diazotization and Azo Coupling: The primary aromatic amine of this compound can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. mdpi.comicrc.ac.ir This diazonium salt is an electrophile that can subsequently react with electron-rich aromatic compounds, such as phenols, resorcinol, or N,N-dialkylanilines, in an azo coupling reaction. mdpi.com This process yields highly colored azo compounds, where the two aromatic systems are linked by a diazo bridge (-N=N-), extending the conjugated π-system. mdpi.commdpi.com

Schiff Base (Imine) Formation: The aniline moiety readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. researchgate.netimpactfactor.org This reaction typically proceeds under mild heating in a suitable solvent like ethanol. The formation of the azomethine group (C=N) is a robust and high-yielding transformation used to link the core structure to other chemical entities. researchgate.net

Amide and Sulfonamide Synthesis: As a primary amine, the aniline group is nucleophilic and can react with acylating or sulfonylating agents. Reaction with acyl chlorides, acid anhydrides, or activated carboxylic acids in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, affords sulfonamide derivatives. These reactions effectively modify the electronic properties of the aniline nitrogen.

Reaction TypeReagents & ConditionsProduct ClassReference(s)
Diazotization NaNO₂, HCl (aq.), 0-5 °CAryl Diazonium Salt mdpi.comicrc.ac.ir
Azo Coupling Aryl Diazonium Salt, Activated Aromatics (e.g., Phenol, N,N-Dimethylaniline)Azo Dyes mdpi.commdpi.commdpi.com
Schiff Base Formation Aromatic/Aliphatic Aldehyde, Ethanol, RefluxImines (Schiff Bases) researchgate.netimpactfactor.org
Amide Formation Acyl Chloride or Acid Anhydride, Base (e.g., Pyridine)AmidesN/A
Sulfonamide Formation Sulfonyl Chloride (e.g., TsCl), Base (e.g., Pyridine)SulfonamidesN/A

**2.3. Advanced Chemical Derivatization Strategies of the Core Structure

Beyond simple functional group interconversions, the core structure can be further elaborated through reactions on the aromatic ring or by modifying the substituents on the oxadiazole heterocycle.

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com Since the para position is occupied by the oxadiazole ring, substitution on this compound is expected to occur at the ortho positions (C-3 and C-5).

However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and oxidation, particularly under harsh acidic conditions required for nitration. byjus.com To achieve controlled monosubstitution, it is often necessary to protect the amino group by converting it into an acetanilide (B955) (amide). This strategy moderates the activating effect of the amine, prevents unwanted side reactions, and ensures selective substitution.

Halogenation: Direct reaction of anilines with bromine water typically leads to the formation of a 2,4,6-tribromo substituted product. byjus.com For controlled monohalogenation at the ortho position of the target compound, the amino group would first be protected as an acetanilide. Subsequent reaction with a halogenating agent (e.g., Br₂ in acetic acid) would yield the ortho-halogenated acetanilide, which can then be deprotected via acid or base hydrolysis to reveal the mono-halogenated aniline derivative.

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids is often problematic, leading to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amine to the meta-directing anilinium ion. byjus.com The standard approach involves the nitration of the corresponding acetanilide, which directs the nitro group to the ortho position. The protecting acetyl group can then be removed by hydrolysis to yield the desired ortho-nitroaniline derivative.

Reaction TypeReagents & ConditionsExpected ProductReference(s)
Controlled Bromination 1. Acetic Anhydride; 2. Br₂, Acetic Acid; 3. H₃O⁺/OH⁻3-Bromo-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline byjus.com
Controlled Nitration 1. Acetic Anhydride; 2. HNO₃, H₂SO₄; 3. H₃O⁺/OH⁻3-Nitro-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline byjus.comchemistrysteps.com

The cyclopropyl group at the C-5 position of the oxadiazole ring can be replaced with a variety of other substituents, typically by employing cross-coupling reactions on a suitably functionalized precursor or by altering the initial synthetic route.

Cross-Coupling Reactions: A powerful strategy for introducing aryl or heteroaryl groups at the C-5 position is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This approach requires a precursor such as 2-(4-aminophenyl)-5-bromo-1,3,4-oxadiazole. This halogenated intermediate can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to generate diverse 2,5-disubstituted 1,3,4-oxadiazole analogues. mdpi.comresearchgate.net

Direct C-H Arylation: Modern synthetic methods allow for the direct arylation of C-H bonds on heterocyclic rings. mdpi.com For instance, starting with 2-(4-aminophenyl)-1,3,4-oxadiazole, the C-H bond at the C-5 position can be directly coupled with aryl halides using a palladium or copper catalyst, offering a more atom-economical route to 2,5-diaryl-1,3,4-oxadiazoles. mdpi.comnih.gov

Variation via Synthesis: The most straightforward method to introduce diversity at the C-5 position is to vary the carboxylic acid derivative used in the initial synthesis of the oxadiazole ring. The cyclization reaction to form the 1,3,4-oxadiazole ring typically involves the condensation of an acid hydrazide (e.g., 4-aminobenzohydrazide) with another carboxylic acid derivative (or its equivalent). By replacing cyclopropanecarboxylic acid with other alkyl or aryl carboxylic acids, a library of analogues with different C-5 substituents can be generated. nih.govmdpi.com

StrategyKey Intermediate/ReactionReagents & ConditionsProduct ClassReference(s)
Suzuki Coupling 2-(4-Aminophenyl)-5-bromo-1,3,4-oxadiazoleAr-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)2-(4-Aminophenyl)-5-aryl-1,3,4-oxadiazoles mdpi.comnih.govresearchgate.net
Direct C-H Arylation 2-(4-Aminophenyl)-1,3,4-oxadiazoleAr-I, Cu or Pd Catalyst, Ligand, Base2-(4-Aminophenyl)-5-aryl-1,3,4-oxadiazoles mdpi.comnih.gov
Synthetic Variation Cyclization of 4-aminobenzohydrazideR-COOH, Dehydrating Agent (e.g., POCl₃)4-(5-Alkyl/Aryl-1,3,4-oxadiazol-2-yl)anilines nih.govnih.gov

The core structure of this compound is an excellent platform for the construction of extended π-conjugated systems, which are of interest in materials science and for the development of molecular probes.

Azo Dyes: As discussed previously, diazotization of the aniline followed by azo coupling with electron-rich partners creates extended, highly conjugated azo dyes. mdpi.com The resulting Ar-N=N-Ar' system, which links the oxadiazole core to another aromatic ring, often exhibits interesting photophysical properties. mdpi.com

2,5-Diaryl-1,3,4-oxadiazoles: The synthesis of 2,5-diaryl-1,3,4-oxadiazoles via cross-coupling reactions (as described in 2.3.2) is a direct method for extending π-conjugation. mdpi.com The 1,3,4-oxadiazole ring itself is an electron-deficient aromatic system that facilitates electron transport, making these compounds valuable candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). nih.gov

Triazole-Linked Systems via Click Chemistry: A modern and highly efficient method for creating conjugated systems is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This strategy involves converting the aniline's amino group into an azide (B81097) (-N₃). This can be achieved via diazotization followed by substitution with sodium azide. The resulting azide-functionalized oxadiazole can then be "clicked" with a terminal alkyne-containing molecule. This reaction forms a stable, aromatic 1,2,3-triazole ring that links the oxadiazole core to another functional unit, creating a well-defined and extended conjugated system. organic-chemistry.orgsigmaaldrich.com

StrategyKey ReactionReagents & ConditionsResulting SystemReference(s)
Azo Dye Formation Diazotization & Azo Coupling1. NaNO₂/HCl; 2. Activated AromaticOxadiazole-Aryl-N=N-Aryl' mdpi.comchemistrysteps.com
Diaryl Oxadiazole Synthesis Suzuki or Direct ArylationSee Section 2.3.2Aryl'-Oxadiazole-Aryl'' mdpi.comnih.gov
Click Chemistry Azide-Alkyne Cycloaddition1. NaNO₂/HCl; NaN₃; 2. Terminal Alkyne, Cu(I) CatalystOxadiazole-Aryl-Triazole-R nih.govorganic-chemistry.org

In Vitro Antimicrobial Research

Derivatives of 1,3,4-oxadiazole have demonstrated considerable efficacy against a variety of microbial pathogens in laboratory settings. This class of compounds is noted for its potential to form hydrogen bonds and for being a bioisostere of amides and esters, which can enhance biological activity. nih.gov

Numerous studies have synthesized and evaluated novel 1,3,4-oxadiazole derivatives for their antibacterial properties against a broad spectrum of pathogenic bacteria. nih.gov These compounds have shown promising activity against both Gram-positive and Gram-negative strains.

For instance, a series of N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives were found to be potent against Staphylococcus aureus. mdpi.com One derivative with a (piperidin-1-yl)sulfonyl group was four times more potent than vancomycin against S. aureus and methicillin-resistant S. aureus (MRSA) strains. mdpi.com Similarly, newly synthesized 1,3,4-oxadiazole N-Mannich bases were evaluated for their inhibitory activity, with some piperazinomethyl derivatives showing broad-spectrum antibacterial effects with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL. mdpi.com

Another study reported that 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole exhibited good antibacterial activity, particularly against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. orientjchem.org Research on 1,3,4-oxadiazole hybrids with quinolone drugs also revealed enhanced activity. A compound linking 1,3,4-oxadiazole with nalidixic acid showed activity against Pseudomonas aeruginosa and Staphylococcus aureus that was comparable or stronger than ciprofloxacin and amoxicillin. mdpi.comnih.gov

Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
Derivative ClassBacterial Strain(s)Observed Efficacy (MIC)Reference
Piperazinomethyl N-Mannich BasesGram-positive and Gram-negative bacteria0.5–8 μg/mL mdpi.com
N-(1,3,4-oxadiazol-2-yl)-benzamidesS. aureus, MRSA4x more potent than vancomycin mdpi.com
Nalidixic acid-oxadiazole hybridsP. aeruginosa, S. aureusComparable to ciprofloxacin mdpi.comnih.gov
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleE. coli, K. pneumoniaeGood activity reported orientjchem.org
Pentafluorosulfanyl-substituted 1,3,4-oxadiazoleMultidrug-resistant S. aureus16 to 32-fold increased activity over parent compound nih.gov

The antifungal potential of 1,3,4-oxadiazole derivatives has been extensively investigated, with many compounds showing potent activity against a range of pathogenic fungi. mdpi.com A series of novel fluconazole analogues that incorporated a 1,3,4-oxadiazole moiety exhibited significant, broad-spectrum antifungal activity against seven pathogenic fungi. nih.gov Two compounds from this series were found to be more potent than both itraconazole and fluconazole, with a Minimum Inhibitory Concentration (MIC80) of ≤ 0.125 μg/mL. nih.gov

In a different study, 1,3,4-oxadiazole derivatives were synthesized and tested against three fungal pathogens that affect maize crops: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Several of the synthesized compounds demonstrated significant antifungal activities, with EC50 values against E. turcicum as low as 32.25 μg/mL, which was superior to the positive control, carbendazim (EC50 of 102.83 μg/mL). frontiersin.org

Other research highlighted a derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which showed better activity against Aspergillus fumigatus than the standard drug terbinafine. mdpi.com Furthermore, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized, with one compound showing 8 to 16 times greater activity against Aspergillus niger and Candida albicans respectively, compared to fluconazole. mdpi.comnih.gov

Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives
Derivative ClassFungal Strain(s)Observed EfficacyReference
Fluconazole analogues with 1,3,4-oxadiazoleSeven pathogenic fungiMIC80 ≤ 0.125 μg/mL nih.gov
Benzoyl hydrazine/aromatic aldehyde derivativesE. turcicumEC50 = 32.25 μg/mL frontiersin.org
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolA. fumigatusMore potent than terbinafine mdpi.com
2,5-disubstituted 1,3,4-oxadiazolesA. niger, C. albicans8-16x more active than fluconazole mdpi.comnih.gov
1,3,4-oxadiazole bibenzopyrimidine compoundsC. albicansMIC = 10.8 μM tandfonline.com

A significant area of research has been the evaluation of 1,3,4-oxadiazole derivatives against multi-drug resistant (MDR) microbes, a growing global health concern. mdpi.com Certain derivatives have shown promising activity against these challenging strains.

One study identified three novel 1,3,4-oxadiazole derivatives that were effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds not only showed bactericidal activity against planktonic MRSA cells but also inhibited biofilm formation and killed cells within established biofilms. nih.gov Another research effort developed a series of 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives that displayed activity against MRSA stronger than or comparable to vancomycin. mdpi.com

Furthermore, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine demonstrated antimycobacterial activity against both susceptible and drug-resistant Mycobacterium tuberculosis strains with MIC values between 4 and 8 µM. mdpi.com Derivatives of 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridine also showed interesting activity against drug-sensitive and drug-resistant clinical isolates of M. tuberculosis. nih.gov Specifically, compounds with long lipophilic chains were significantly more potent than isoniazid and streptomycin against a drug-resistant strain, suggesting that lipophilicity may help the compounds penetrate the bacterial cell membrane. nih.gov

Molecular and Cellular Biological Studies

To understand the mechanisms underlying their biological activities, derivatives of this compound have been subjected to various molecular and cellular assays.

The inhibitory effect of 1,3,4-oxadiazole derivatives on various enzymes is a key area of investigation, revealing potential targets for their therapeutic effects.

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in numerous physiological processes. bohrium.comtandfonline.com Inhibition of specific CA isoforms is a validated strategy for treating various diseases. unipi.it

A study synthesizing a series of benzenesulfonamide-linked 1,3,4-oxadiazole hybrids tested their inhibitory activity against human (h) CA isoforms I, II, IX, and XIII. bohrium.com Many of the compounds showed significant inhibitory power. Notably, compound 6e was three times more potent than the standard drug acetazolamide (AAZ) against hCA I. Several other compounds (6e, 6g, 6h, 6i) were more potent than AAZ against the hCA XIII isoform. bohrium.com

Another investigation of benzimidazole-1,3,4-oxadiazole derivatives also reported on their hCA inhibitory activities. researchgate.net When tested against hCA I and hCA II, some compounds showed greater potency than acetazolamide. For example, against hCA I, the most potent compound had an IC50 value of 1.322 µM compared to 2.26 µM for acetazolamide. researchgate.net

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 1,3,4-Oxadiazole Derivatives
Derivative ClasshCA IsoformInhibitory Potency (Kᵢ or IC₅₀)Reference
Benzenesulfonamide-linked-1,3,4-oxadiazole (Compound 6e)hCA IKᵢ = 75.8 nM (vs. 250.0 nM for Acetazolamide) bohrium.com
Benzenesulfonamide-linked-1,3,4-oxadiazole (Compound 6e)hCA XIIIKᵢ = 15.4 nM (vs. 17.0 nM for Acetazolamide) bohrium.com
Benzenesulfonamide-linked-1,3,4-oxadiazole (Compound 6g)hCA XIIIKᵢ = 16.2 nM (vs. 17.0 nM for Acetazolamide) bohrium.com
Benzimidazole-1,3,4-oxadiazole (Compound 4a)hCA IIC₅₀ = 1.322 µM (vs. 2.26 µM for Acetazolamide) researchgate.net
Benzimidazole-1,3,4-oxadiazole (Compound 4d)hCA IIIC₅₀ = 1.502 µM researchgate.net

Enzyme Inhibition Assays

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. oup.comresearchgate.net Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential.

One study reported a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide. researchgate.net A number of these compounds demonstrated promising inhibitory activity against α-glucosidase, with IC50 values in the micromolar range. researchgate.net Similarly, quinoline–1,3,4-oxadiazole conjugates have been investigated, with the 1,3,4-oxadiazole core considered beneficial for the desired activity. frontiersin.org In one series, a derivative featuring a bromopentyl unit, compound 4i , emerged as the most potent inhibitor with an IC50 value of 15.85 µM, which was superior to the standard drug acarbose (IC50 = 17.85 µM). frontiersin.org Another study on 1,3,4-thiadiazole derivatives linked to 3-aminopyridin-2(1H)-ones also showed significant α-glucosidase inhibition, with one compound exhibiting an IC50 value nearly 3.7 times lower than that of acarbose. researchgate.net

These findings underscore the potential of the 1,3,4-oxadiazole scaffold in designing novel and effective α-glucosidase inhibitors. The structure-activity relationship studies often indicate that the nature and position of substituents on the aryl rings attached to the oxadiazole core play a crucial role in the inhibitory potency.

Table 1: α-Glucosidase Inhibition by 1,3,4-Oxadiazole Derivatives

Compound Description IC50 (µM) Reference
6c 2-{5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio}-N-(2-methylphenyl)propanamide 52.73 ± 1.16 researchgate.net
6i N-(3-Chlorophenyl)-2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio}propanamide 52.63 ± 1.16 researchgate.net
6e N-(4-Bromophenyl)-2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio}propanamide 56.34 ± 1.17 researchgate.net
6d 2-{5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio}-N-(4-fluorophenyl)propanamide 62.62 ± 1.15 researchgate.net
4i Quinoline-1,3,4-oxadiazole conjugate with bromopentyl unit 15.85 frontiersin.org
Acarbose Standard Drug 17.85 frontiersin.org
Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. mdpi.com It has been identified as an ideal target for the development of fungicides. nih.gov Research into novel SDH inhibitors has led to the design and synthesis of various 1,3,4-oxadiazole derivatives with potent antifungal activity.

A study focused on thiophene/furan-1,3,4-oxadiazole carboxamides reported several compounds with remarkable activity against the phytopathogenic fungus Sclerotinia sclerotiorum. nih.gov Two compounds, 4g and 4i , demonstrated significant inhibition of SDH with IC50 values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM, respectively. This inhibitory activity was superior or equivalent to the commercial fungicide boscalid (IC50 = 3.51 ± 2.02 μM). nih.gov Molecular docking studies suggested that these compounds could bind effectively within the active site of SDH. nih.gov

Another series of 1,3,4-oxadiazole-2-carbohydrazides also showed potent antifungal activity, with molecular docking suggesting that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide framework might target SDH. nih.gov Furthermore, investigations into 1,3,4-oxadiazole derivatives for controlling maize diseases identified compounds that could effectively dock with the active site of SDH, indicating this as a possible mechanism of their antifungal action. nih.gov These results highlight the promise of the 1,3,4-oxadiazole scaffold for creating new SDH inhibitors for agricultural applications. nih.govnih.gov

Table 2: SDH Inhibition by Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives

Compound Description SDH IC50 (µM) Antifungal EC50 vs. S. sclerotiorum (mg/L) Reference
4g Thiophene-1,3,4-oxadiazole carboxamide derivative 1.01 ± 0.21 0.8 nih.gov
4i Thiophene-1,3,4-oxadiazole carboxamide derivative 4.53 ± 0.19 0.1 nih.gov
Boscalid Standard Fungicide 3.51 ± 2.02 N/A nih.gov
Glycogen Synthase Kinase-3 Beta (GSK-3beta) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a therapeutic target for conditions like Alzheimer's disease and cancer. nih.govresearchgate.net The 1,3,4-oxadiazole core has been incorporated into novel series of GSK-3β inhibitors.

One study detailed the design and synthesis of 1,3,4-oxadiazole derivatives, leading to the identification of compound 20x which exhibited highly selective and potent GSK-3β inhibitory activity. nih.gov The binding mode of this compound was confirmed through X-ray co-crystallography, providing a structural basis for its activity. nih.gov Another research effort focused on 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives. These compounds, such as (S)-9b and (S)-9c , not only showed potent and selective GSK-3β inhibition but also possessed good pharmacokinetic profiles, including the ability to penetrate the blood-brain barrier. cardiff.ac.uk

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition has become a successful strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. acs.orgnih.gov Novel PARP inhibitors based on the oxadiazole scaffold have been developed and investigated.

In one study, a series of oxadiazole-based compounds were synthesized and screened for their ability to inhibit PARP1 and reduce cell viability in breast cancer cells. acs.org The most active compounds, 5u and 5s , were tested for their direct inhibition of PARP1 activity. At a concentration of 100 µM, compound 5u showed 82.25% inhibition and compound 5s showed 76.50% inhibition, comparable to the 85.74% inhibition by the control, 3-Aminobenzamide. acs.org In silico analysis further suggested that these compounds bind to the catalytic site of PARP-1, indicating that oxadiazole derivatives may serve as a valuable foundation for the development of new anticancer therapeutics targeting PARP1. acs.org

Table 3: PARP1 Inhibition by Oxadiazole Derivatives

Compound Concentration (µM) % Inhibition Reference
5u 0.01 4.82 acs.org
0.1 6.84 acs.org
1 45.39 acs.org
10 54.18 acs.org
100 82.25 acs.org
5s 0.01 2.38 acs.org
0.1 10.58 acs.org
1 21.33 acs.org
10 64.99 acs.org
100 76.50 acs.org
3-Aminobenzamide 0.01 0.50 acs.org
(Control) 0.1 6.17 acs.org
1 23.32 acs.org
10 56.63 acs.org
100 85.74 acs.org
Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential bacterial enzyme that removes the N-formyl group from newly synthesized proteins, making it an attractive target for novel antibacterial agents. oup.comnih.gov The 1,3,4-oxadiazole scaffold has been investigated as a component of potential PDF inhibitors.

Researchers have synthesized and evaluated various 1,3,4-oxadiazole derivatives for their antibacterial activity, with PDF identified as a putative target. nih.govnih.gov Molecular docking studies have been employed to investigate the interactions between potent antibacterial oxadiazole derivatives and the amino acid residues in the active site of peptide deformylase. nih.govnih.gov These computational studies help to rationalize the observed antibacterial activity and guide the design of more effective inhibitors. One review highlights that 1,3,4-oxadiazole derivatives can target PDF, thereby inhibiting the production of functional proteins in bacteria. researchgate.netnih.gov Another study introduced oxadiazole as an isostere of amide functions in a series of new PDF inhibitors, suggesting its utility in designing non-peptide scaffolds for this target. oup.com

Lipoteichoic Acid (LTA) Biosynthesis Enzyme Inhibition

The biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall in Gram-positive bacteria, is an essential process and thus a promising target for new antibacterial drugs. nih.govnih.gov Several studies have identified 1,3,4-oxadiazole-based compounds as inhibitors of this pathway.

A notable compound, designated 1771 , was identified as an LTA inhibitor with activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). cardiff.ac.uknih.gov While initially believed to target Lipoteichoic acid synthase (LtaS), subsequent research suggests its activity may be independent of LtaS, indicating a more complex mechanism or additional targets. nih.gov Derivatives of 1771 have been synthesized to improve its potency and pharmacokinetic profile. For instance, compound 13 , a derivative with a pentafluorosulfanyl substituent, showed a 16- to 32-fold increase in activity against a panel of multidrug-resistant S. aureus strains compared to the parent compound. acs.orgnih.gov Other N-(1,3,4-oxadiazol-2-yl)benzamide derivatives, such as HSGN-94 and HSGN-189 , have also been reported as potent LTA biosynthesis inhibitors with significant activity against MRSA and VRE growth and biofilm formation. nih.govmdpi.com

Table 4: Antibacterial Activity of LTA Biosynthesis Inhibitors

Compound Organism MIC (µg/mL) Reference
1771 S. aureus strains 3.12 - 6.25 cardiff.ac.uk
E. faecium strains 3.12 - 6.25 cardiff.ac.uk
Compound 13 S. aureus (MIC90) 0.5 nih.gov
HSGN-94 MRSA as low as 0.25 nih.gov
HSGN-189 VRE as low as 1 nih.gov

Antiproliferative Activity in Cancer Cell Lines

The 1,3,4-oxadiazole ring is a privileged scaffold in the design of anticancer agents due to its involvement in various mechanisms, including the inhibition of enzymes and growth factors crucial for tumor progression. semanticscholar.orgbris.ac.uk A multitude of studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives against a wide array of human cancer cell lines.

One study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that compound 6h , which contains a 3,4,5-trimethoxyphenyl group, demonstrated significant anticancer activity against CNS cancer (SNB-19, SNB-75) and non-small cell lung cancer (NCI-H460) cell lines at a 10 µM concentration. nih.gov Another investigation into 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives identified several compounds with potent cytotoxic profiles. semanticscholar.org Notably, compound 4h exhibited exceptional activity against the A549 human lung cancer cell line with an IC50 value of <0.14 µM, and it also showed remarkable activity against the C6 rat glioma cell line (IC50: 13.04 µM). semanticscholar.org

Furthermore, a series of 1,3,4-oxadiazole substituted acetamides were evaluated for their anticancer activity. auctoresonline.org Compound 3d showed selective activity against colon cancer HCT-15 (Growth Percent = 76.86%) and renal cancer CAKI-1 (Growth Percent = 68.49%) cell lines. Compound 3e was active against leukemia cell lines MOLT-4 and K-562, while compound 4a was effective against the renal cancer A498 cell line. auctoresonline.org The antiproliferative activity of these derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest. semanticscholar.org For example, compounds 4h and 4i from the acetamide series caused significant cell retention in the G0/G1 phase of the cell cycle. semanticscholar.org These extensive findings confirm that the 1,3,4-oxadiazole nucleus is a valuable template for the development of novel antiproliferative agents.

Table 5: Antiproliferative Activity of 1,3,4-Oxadiazole Derivatives

Compound Cell Line Cancer Type Activity Metric Value Reference
6h SNB-19 CNS Cancer PGI 65.12 nih.gov
NCI-H460 Non-Small Cell Lung PGI 55.61 nih.gov
SNB-75 CNS Cancer PGI 54.68 nih.gov
4f A549 Lung Cancer IC50 (µM) 1.59 semanticscholar.org
4h A549 Lung Cancer IC50 (µM) <0.14 semanticscholar.org
C6 Rat Glioma IC50 (µM) 13.04 semanticscholar.org
4i A549 Lung Cancer IC50 (µM) 7.48 semanticscholar.org
4k A549 Lung Cancer IC50 (µM) 3.51 semanticscholar.org
4l A549 Lung Cancer IC50 (µM) 2.53 semanticscholar.org
3d HCT-15 Colon Cancer GP (%) 76.86 auctoresonline.org
CAKI-1 Renal Cancer GP (%) 68.49 auctoresonline.org
3e MOLT-4 Leukemia GP (%) 76.85 auctoresonline.org
K-562 Leukemia GP (%) 79.84 auctoresonline.org
4a A498 Renal Cancer GP (%) 74.37 auctoresonline.org

PGI: Percent Growth Inhibition; GP: Growth Percent

Mechanistic Elucidation of Biological Actions at the Molecular Level

The biological activities of this compound and its related 1,3,4-oxadiazole derivatives are underpinned by their interaction with various biological targets at the molecular level. The planar geometry of the 1,3,4-oxadiazole ring is a key structural feature that facilitates binding to enzyme active sites. For instance, this planarity allows the molecule to act as a flat aromatic linker, providing an appropriate orientation to bind to cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, which is a key mediator of inflammation.

In the context of antibacterial action, certain N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria. nih.gov Mechanistic studies revealed that these compounds can directly bind to enzymes such as PgcA and downregulate others like PgsA, both of which are crucial for the LTA synthesis pathway. nih.gov This disruption of cell wall formation leads to bacterial death. nih.gov Other mechanisms for 1,3,4-oxadiazole derivatives include the inhibition of enzymes critical for cancer cell proliferation, such as histone deacetylase (HDAC), topoisomerase II, and telomerase. nih.gov

In Vivo Pre-clinical Efficacy Studies (Non-human Animal Models)

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been extensively evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard method for screening acute anti-inflammatory agents. nih.govmdpi.com In this model, the injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The efficacy of the test compounds is measured by their ability to reduce this swelling over time compared to a control group.

Studies have shown that pretreatment with various 1,3,4-oxadiazole derivatives significantly inhibits paw edema. nih.govresearchgate.net For example, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated a reduction in edema volume comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. mdpi.com The anti-inflammatory effect is mediated by the downregulation of key inflammatory mediators. nih.govdovepress.com Pretreatment with these compounds has been found to counteract the carrageenan-induced increase in prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) levels in the paw tissue. nih.govnih.gov Furthermore, they can reduce the influx of inflammatory cells, as evidenced by decreased myeloperoxidase (MPO) levels, an enzyme marker for neutrophil accumulation. nih.govnih.gov

Compound TypeAnimal ModelKey FindingsReference
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivativesCarrageenan-induced rat paw edemaShowed anti-inflammatory effects ranging from 33% to 62%. Derivatives 21c and 21i had the strongest activity (59.5% and 61.9% respectively), comparable to Indomethacin (64.3%). mdpi.com
5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiaxolesCarrageenan-induced rat paw edemaDemonstrated anti-inflammatory activity with inhibition ranging from 30.6% to 57.8%. researchgate.net
1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinoneCarrageenan-induced rat paw edemaReduced paw edema and counteracted increased PGE2, TNF-α, and MPO levels. Compound 13b was more effective than indomethacin in reversing increased TNF-α levels. nih.govnih.gov

Derivatives of 1,3,4-oxadiazole have been investigated for their potential as antithrombotic agents. In vivo evaluations are critical to determine their efficacy in preventing the formation of blood clots within a living organism. nih.gov Animal models, such as those inducing arterial or venous thrombosis, are employed to assess these properties. nih.gov

A study involving a series of novel 1,3,4-oxadiazole derivatives demonstrated significant antithrombotic activity. nih.gov In vivo tests showed that these compounds could enhance clotting time (CT) to values greater than that of heparin, a standard anticoagulant. nih.gov The mechanism of this anticoagulant effect is proposed to be through the inhibition of key factors in the coagulation cascade. Molecular docking studies have suggested that these compounds have a high affinity for and can inhibit Factor Xa, a critical enzyme that catalyzes the conversion of prothrombin to thrombin. nih.gov

The efficacy of 1,3,4-oxadiazole derivatives against bacterial infections has been assessed in non-human preclinical models. These studies are crucial for evaluating a compound's potential as a therapeutic agent in a complex biological system. For instance, the effectiveness of novel 1,3,4-oxadiazole derivatives has been demonstrated in a Caenorhabditis elegans infection model. nih.gov In this model, treatment with the compounds prolonged the survival of nematodes infected with methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, these compounds have shown efficacy against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.gov In vitro, certain oxadiazole derivatives not only inhibited the formation of MRSA biofilms but also killed cells within established biofilms. nih.gov This antibiofilm activity appears to be mediated, at least in part, by the downregulation of genes essential for biofilm formation and virulence, such as sarA, icaA, spa, fnbA, and fnbB. nih.gov Other studies have reported the in vivo activity of related oxadiazole derivatives in murine models of infection. mdpi.com

Agricultural Research Applications

Compounds based on the 1,3,4-oxadiazole ring are recognized for their potential use as plant protection agents due to their herbicidal activity. mdpi.comresearchgate.net Research in this area focuses on discovering new chemical entities that are effective against common weeds while being selective and safe for important crops. nih.gov

Certain 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have shown potent herbicidal activities against weeds such as Amaranthus retroflexus (redroot pigweed) and Digitaria sanguinalis (large crabgrass). nih.gov Some of these compounds exhibited greater than 90% inhibition of weed growth in vitro and demonstrated high post-emergence herbicidal activity in greenhouse trials. nih.gov Notably, specific derivatives showed a broad spectrum of weed control and good crop selectivity, for instance, being effective for weed control in maize fields. nih.gov The proposed mechanism of action for this herbicidal activity is the inhibition of transketolase (TK), a key enzyme in the pentose phosphate pathway, which is essential for plant growth. nih.gov

Compound TypeTarget WeedsEfficacyProposed Mechanism of ActionReference
2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles (Compounds 4l, 4m)Amaranthus retroflexus, Digitaria sanguinalis>90% inhibition at 100-200 mg/L in vitro; 90% control at 45-90 g/ha post-emergence.Transketolase (TK) inhibition nih.gov
2-((benzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivativesGeneral weedsSome compounds exhibited a bleaching effect.Not specified nih.gov

Insecticidal Properties

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated promising insecticidal activity against a range of agricultural pests. Although specific studies on derivatives of this compound were not identified, research on analogous structures provides valuable insights into their potential efficacy.

For instance, a study on anthranilic diamide analogs incorporating a 1,3,4-oxadiazole ring revealed significant larvicidal activity against Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). One of the most potent compounds, 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, exhibited notable efficacy. nih.gov Structure-activity relationship (SAR) analyses from this research indicated that the presence of a 1,3,4-oxadiazole ring was more favorable for insecticidal activity compared to a 1,2,4-oxadiazole (B8745197) ring. nih.gov

Another investigation into pyridylpyrazole‐4‐carboxamides containing a 1,3,4‐oxadiazole ring also reported insecticidal activity against Plutella xylostella. Specifically, the compound N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide showed activity at various concentrations. researchgate.net

Furthermore, novel 1,3,4-thiadiazole 5-fluorouracil acetamide derivatives have been synthesized and tested for their insecticidal properties against Tetranychus cinnabarinus and Aphis craccivora, demonstrating both stomach and contact toxicity. nih.gov

The following table summarizes the insecticidal activity of selected 1,3,4-oxadiazole derivatives against various insect pests.

Compound IDTarget InsectActivitySource
6 Plutella xylostella71.43% activity at 0.4 µg/mL nih.gov
6 Spodoptera exigua33.33% activity at 1 µg/mL nih.gov
8h6 Plutella xylostella67% activity at 100 µg/mL researchgate.net
IVe Aphis craccivoraBetter than thiacloprid nih.gov

Fungicidal Properties Against Phytopathogens

The 1,3,4-oxadiazole nucleus is a key structural motif in a variety of compounds exhibiting significant fungicidal activity against a broad spectrum of phytopathogens. While specific data on the fungicidal properties of this compound derivatives are not available, research on other 1,3,4-oxadiazole derivatives highlights their potential in controlling plant diseases.

A study on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives containing a 5-phenyl-2-furan moiety demonstrated in vivo fungicidal activity against Botrytis cinerea and Rhizoctonia solani at a concentration of 500 µg/mL. nih.govresearchgate.net Some of these compounds showed superior efficacy compared to commercial fungicides. nih.govresearchgate.net

In another study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal activity against maize disease pathogens. The results indicated that many of the synthesized compounds displayed positive antifungal activities against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.gov Notably, some compounds exhibited EC50 values lower than the positive control, carbendazim, against E. turcicum. nih.gov

Furthermore, research on 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety showed good fungicidal activity (over 50% inhibition) against the plant pathogens Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 µg/mL. nih.gov

The table below presents the fungicidal activity of selected 1,3,4-oxadiazole derivatives against various phytopathogens.

Compound SeriesPhytopathogenActivitySource
2,5-disubstituted-1,3,4-oxadiazolesBotrytis cinereaActive at 500 µg/mL nih.govresearchgate.net
2,5-disubstituted-1,3,4-oxadiazolesRhizoctonia solaniActive at 500 µg/mL nih.govresearchgate.net
1,3,4-oxadiazole derivativesExserohilum turcicumEC50 values as low as 32.25 µg/mL nih.gov
1,3,4-oxadiazole thioether derivativesSclerotinia sclerotiorum>50% inhibition at 50 µg/mL nih.gov
1,3,4-oxadiazole thioether derivativesRhizoctonia solani>50% inhibition at 50 µg/mL nih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis of 4 5 Cyclopropyl 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

Impact of Substituents on Biological Potency

The biological activity of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline derivatives is highly dependent on the nature and position of substituents on both the cyclopropyl (B3062369) and aniline (B41778) moieties, as well as the inherent properties of the oxadiazole core. The 2,5-disubstituted 1,3,4-oxadiazole (B1194373) scaffold is a recognized privileged structure in medicinal chemistry, known for its favorable metabolic stability and its role as a bioisostere for amide and ester groups, capable of participating in hydrogen bonding interactions. nih.gov

Role of Cyclopropyl and Other Alkyl Groups at the Oxadiazole C-5 Position

The substituent at the C-5 position of the 1,3,4-oxadiazole ring plays a pivotal role in determining the biological potency of the molecule. The cyclopropyl group, in particular, is a valuable substituent in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, and conformational rigidity.

In a series of 2,5-disubstituted-1,3,4-oxadiazoles developed as insect growth regulators, compounds featuring a cyclopropyl group at one of the positions showed good insecticidal activities. nih.gov While direct comparisons with other small alkyl groups on the same scaffold are limited, research on related structures provides valuable insights. For instance, in a series of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives tested for antimycobacterial activity, compounds with long, lipophilic alkyl chains (e.g., pentadecyl and heptadecyl) at the C-5 position demonstrated significantly higher potency. nih.gov This suggests that lipophilicity at this position is a key contributor to activity, likely by facilitating passage through the lipid-rich cell membrane of the bacteria. nih.gov

Conversely, studies on other biological targets have shown that smaller alkyl groups can be optimal. For example, in a series of cholinesterase inhibitors based on a 5-aryl-N-alkyl-1,3,4-oxadiazol-2-amine scaffold, variations on the aryl group at the C-5 position showed that a methyl substituent was more favorable than larger groups like tert-butyl. nih.gov This highlights that the optimal size and lipophilicity of the C-5 substituent are target-dependent. The cyclopropyl group offers a unique combination of moderate lipophilicity and conformational constraint that can be advantageous for fitting into specific binding pockets.

Compound SeriesC-5 SubstituentTarget/ActivityKey FindingReference
4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridinesPentadecyl, HeptadecylAntimycobacterialHigh lipophilicity at C-5 enhances potency. nih.gov
2,5-Disubstituted-1,3,4-oxadiazoles2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropylInsect Growth RegulationCyclopropyl-containing moiety contributes to good activity. nih.gov
5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-aminesMethyl (on C-5 Phenyl)Cholinesterase InhibitionSmaller alkyl groups on the C-5 aryl ring are preferred over larger ones. nih.gov

Influence of Aniline Ring Substitution Patterns

Substitution on the aniline ring provides a critical avenue for modulating the pharmacological profile of these derivatives. The position (ortho, meta, para) and nature of the substituents can drastically alter binding affinity, selectivity, and pharmacokinetic properties.

In the development of anticancer agents, various substitutions on the N-aryl ring of 5-substituted-1,3,4-oxadiazol-2-amine analogues have been explored. For example, in one series, a 4-methoxyphenyl (B3050149) group at the C-5 position of the oxadiazole combined with a substituted aniline showed that the nature of the aniline substituent was critical for activity. semanticscholar.org Specifically, compounds with 4-methoxyphenyl and 3,4-dimethoxyphenyl groups on the aniline-linked scaffold showed significant anticancer activity, suggesting that electron-donating groups are well-tolerated and can enhance potency. semanticscholar.org Another study found that N-(4-chlorophenyl) and N-(4-bromophenyl) substitutions on the aniline moiety resulted in compounds with notable anticancer activity. nih.gov

The pattern of substitution is equally important. In a series of mGlu5 antagonists based on a 4-anilinoquinazoline (B1210976) core, the substitution pattern on the aniline ring was extensively studied. nih.gov It was found that 3-chloro and 3-bromo anilines were potent antagonists, while the unsubstituted aniline was weak. nih.gov This indicates a specific requirement for substitution at the meta position for optimal interaction with the receptor binding site. Such findings underscore the importance of systematic exploration of the aniline ring to identify optimal substitution patterns for a given biological target.

Effects of Halogenation and Electronic Properties of Substituents

Halogenation is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase membrane permeability. The electronic properties of substituents on the aniline ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can profoundly influence target interactions.

Studies have shown that the effect of halogenation can be highly context-dependent. For instance, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, compounds with a 4-chlorophenyl or 4-fluorophenyl group on the aniline ring displayed significant anticancer activity. nih.gov Similarly, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group was a key step in developing potent VEGFR-2 kinase inhibitors. nih.gov In these cases, the electron-withdrawing nature and the specific placement of the halogen atoms likely contribute to favorable interactions within the kinase binding site.

However, the opposite effect has also been observed. In a study of antimicrobial agents, derivatives with electron-releasing groups, such as methoxy (B1213986) (-OCH3) and hydroxy (-OH), on the C-5 aryl ring conferred better antifungal activity than those with electron-withdrawing fluoro and chloro groups. semanticscholar.org Computational studies using Density Functional Theory (DFT) on fluorinated 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that fluorination enhances the molecule's electron affinity, a property that can be advantageous for electron transport materials and may influence biological interactions. researchgate.net The choice between electron-donating and electron-withdrawing groups must therefore be tailored to the specific electronic requirements of the target binding site.

Compound SeriesAniline Ring SubstituentElectronic PropertyObserved Effect on ActivityReference
N-Aryl-5-aryl-1,3,4-oxadiazol-2-amines4-Chlorophenyl, 4-FluorophenylElectron-WithdrawingPotent anticancer activity nih.gov
Pyrrolotriazine-based inhibitors2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylaminoElectron-WithdrawingPotent VEGFR-2 kinase inhibition nih.gov
N-{[5-Aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines4-Methoxyphenyl, 4-HydroxyphenylElectron-DonatingEnhanced antifungal activity semanticscholar.org
4-Anilinoquinazolines3-Bromo, 3-ChloroElectron-WithdrawingPotent mGlu5 antagonism nih.gov

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For 1,3,4-oxadiazole derivatives, several key features have been identified through computational and experimental studies.

A common pharmacophoric feature of the 1,3,4-oxadiazole ring is its role as a hydrogen bond acceptor. nih.gov The two nitrogen atoms and the ring oxygen atom can engage in hydrogen bonding with amino acid residues in a protein's active site. The oxadiazole ring also serves as a rigid linker, positioning the C-2 and C-5 substituents in a defined spatial orientation, which is critical for precise interaction with the target.

A study on 1,3,4-oxadiazole-based tubulin inhibitors led to the development of a five-featured pharmacophore model (AAHHR), comprising two hydrogen bond acceptors (A), one hydrogen bond donor (H), one hydrophobic feature (H), and one aromatic ring (R). nih.gov In this model, the oxadiazole ring itself could fulfill the role of a hydrogen bond acceptor. The aniline moiety typically provides the aromatic ring feature and, depending on its substituents, can also offer hydrogen bond donors or acceptors. The cyclopropyl group at the C-5 position would contribute to a hydrophobic interaction pocket.

Molecular docking studies of various 1,3,4-oxadiazole derivatives have further elucidated these interactions. For cholinesterase inhibitors, docking revealed that the ligands block the entry to the enzyme's catalytic gorge. nih.gov For anticancer agents targeting tubulin, the oxadiazole derivatives were found to bind in the colchicine (B1669291) binding site, disrupting microtubule dynamics. nih.gov These studies consistently highlight the importance of the aniline NH group as a potential hydrogen bond donor and the oxadiazole nitrogens as acceptors.

Rational Design Principles for Optimized Biological Activity

Based on the available SAR and pharmacophore analysis, several rational design principles can be formulated to optimize the biological activity of this compound derivatives:

Modification of the C-5 Substituent: While the cyclopropyl group provides a good starting point, its replacement with other small alkyl or cycloalkyl groups could optimize hydrophobic interactions and binding pocket occupancy. For targets requiring greater lipophilicity, extending the alkyl chain or incorporating larger alicyclic rings could be beneficial, as seen in antimycobacterial agents. nih.gov

Systematic Exploration of the Aniline Ring: A systematic scan of substituents (e.g., small alkyl, alkoxy, nitro, cyano, halogen) at the ortho, meta, and para positions of the aniline ring is crucial. This allows for the fine-tuning of steric, electronic, and hydrophobic properties to match the specific topology and chemical environment of the target's binding site. For example, meta-substitution with halogens proved effective for mGlu5 antagonists. nih.gov

Bioisosteric Replacement: The central 1,3,4-oxadiazole ring can be replaced with other five-membered heterocycles like 1,2,4-oxadiazole (B8745197), 1,3,4-thiadiazole, or triazole to modulate the compound's electronic profile, hydrogen bonding capacity, and metabolic stability.

Pharmacophore-Guided Design: Utilizing established pharmacophore models, such as the AAHHR model for tubulin inhibitors, can guide the design process. nih.gov New derivatives should be designed to ensure that key functional groups align with the identified pharmacophoric features, thereby increasing the probability of successful target engagement. Molecular docking can be used prospectively to prioritize the synthesis of compounds with the highest predicted binding affinity.

By integrating these principles, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop novel derivatives with optimized potency, selectivity, and drug-like properties.

Computational and Theoretical Investigations of 4 5 Cyclopropyl 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Studies on various 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential to bind effectively to various biological targets, including those relevant to cancer and infectious diseases. mdpi.comresearchgate.net

Binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. A more negative score typically indicates a stronger and more stable interaction. For instance, molecular docking studies on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues against the tubulin–combretastatin A4 complex (PDB ID: 5LYJ) revealed significant binding affinities. mdpi.comnih.gov One particular derivative, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited a strong docking score of -8.030 kcal/mol. mdpi.com In other research focusing on cyclin-dependent kinase 2 (CDK-2) as a target, novel 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives showed potent binding, with two compounds registering docking scores of -10.654 and -10.169 kcal/mol, which were superior to the reference ligand's score of -9.919 kcal/mol. researchgate.net

Derivative ClassProtein Target (PDB ID)Top Docking Score (kcal/mol)Reference
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolTubulin (5LYJ)-8.030 mdpi.com
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amineCDK-2 (2R3J)-10.654 researchgate.net

Beyond predicting binding energy, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative, docking simulations showed it fitting within a hydrophobic cavity of the tubulin protein. mdpi.com The stability of this binding was attributed to interactions with key amino acid residues. mdpi.comnih.gov Similarly, studies on chromenone-based 1,3,4-oxadiazole derivatives have been used to predict potential biological activities by identifying their binding modes within target proteins. researchgate.net

Derivative ClassProtein TargetKey Interacting Amino Acid ResiduesReference
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolTubulinLeu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, Ala316 mdpi.com
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amineCDK-2ASP145, THR14, GLU12, ILE10 (via H-bonds); LEU83, PHE82, GLU81, PHE80, VAL64 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study was successfully performed on a series of 1,2,4-oxadiazole (B8745197) derivatives to guide the design of new anticancer agents. iaea.org In another study, field-based 3D-QSAR models were developed for 62 bioactive anti-tubulin 1,3,4-oxadiazoles, resulting in a rigorously validated model that helped define the spatial positioning of functional groups required for enhanced bioactivity. nih.gov Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest potential.

In Silico Prediction of Relevant Molecular Parameters

Before undertaking costly and time-consuming synthesis and biological testing, a range of molecular properties for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can be predicted using computational tools. These parameters help assess the compound's "drug-likeness" and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For the parent compound, this compound, key predicted parameters have been calculated. uni.lu The prediction of such parameters is a standard step in computational drug design, as seen in studies of other oxadiazole derivatives where ADME properties are evaluated to identify candidates with favorable profiles. researchgate.net

ParameterPredicted ValueReference
Molecular FormulaC11H11N3O uni.lu
Monoisotopic Mass201.09021 Da uni.lu
XlogP (predicted)1.3 uni.lu

Advanced Quantum Mechanical and Electronic Structure Calculations

Advanced computational methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These quantum chemical calculations provide deep insights into molecular geometry, orbital energies (such as HOMO and LUMO), electrostatic potential, and chemical reactivity. For instance, DFT has been used to study 1,2,4-oxadiazole derivatives to design new energetic materials by analyzing their frontier molecular orbitals, energy gaps, and surface electrostatic potential. nih.gov A combined approach using 3D-QSAR, molecular docking, and DFT calculations has also been applied to identify 1,3,4-oxadiazoles as anticancer agents that target tubulin. nih.gov These calculations help rationalize the observed activities and binding modes of the molecules at a fundamental electronic level.

Analytical Characterization and Spectroscopic Investigations of Synthesized 4 5 Cyclopropyl 1,3,4 Oxadiazol 2 Yl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), and aminophenyl moieties. The protons of the p-substituted aniline (B41778) ring would typically appear as two doublets in the aromatic region (approximately δ 6.7-7.9 ppm). The protons ortho to the amino group are expected to be upfield compared to those ortho to the oxadiazole ring due to the electron-donating nature of the NH₂ group. The amino group protons themselves would likely appear as a broad singlet. The cyclopropyl protons would present as multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. For 1,3,4-oxadiazole (B1194373) derivatives, the two carbons of the oxadiazole ring are highly deshielded and typically resonate in the δ 155-165 ppm range. researchgate.net The carbon attached to the cyclopropyl group (C5) and the carbon attached to the aniline ring (C2) would have distinct chemical shifts within this range. The carbons of the aniline ring would appear in the aromatic region (δ 114-150 ppm), while the cyclopropyl carbons would be found in the upfield region.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Structurally Similar Compound, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.

Note: This data is for a closely related analogue and is provided for illustrative purposes.

Assignment ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
-CH₃ (ethyl)1.41 (t, J = 7.6 Hz, 3H)10.9
-CH₂- (ethyl)2.91 (q, J = 7.6 Hz, 2H)19.1
-NH₂4.05 (s, 2H)-
Aromatic CH (ortho to NH₂)6.72 (d, J = 8.8 Hz, 2H)114.6
Aromatic CH (ortho to oxadiazole)7.82 (d, J = 8.8 Hz, 2H)128.8
Aromatic C (ipso to NH₂)-149.5
Aromatic C (ipso to oxadiazole)-113.8
Oxadiazole C (C-5)-166.8
Oxadiazole C (C-2)-165.0

Data sourced from a study on 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline. chemicalbook.com

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching of the cyclopropyl group (around 2850-3000 cm⁻¹). nih.gov The C=N stretching of the oxadiazole ring is typically observed in the region of 1610-1650 cm⁻¹. researchgate.net The C-O-C stretching of the oxadiazole ring usually appears around 1100-1200 cm⁻¹. nih.gov

Table 2: Expected IR Absorption Bands for this compound.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretching (Aniline)3300 - 3500
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching (Cyclopropyl)2850 - 3000
C=N Stretching (Oxadiazole)1610 - 1650
C-O-C Stretching (Oxadiazole)1100 - 1200

Data is based on characteristic infrared absorption frequencies for the respective functional groups.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation in the system. For 2,5-disubstituted 1,3,4-oxadiazoles, the electronic spectra are characterized by absorption bands corresponding to π → π* transitions. The presence of the aniline and cyclopropyl substituents on the oxadiazole ring is expected to influence the absorption properties. An increase in the conjugation length generally leads to a red shift (bathochromic shift) in the absorption maximum. nih.gov

Table 3: Representative UV-Visible Absorption Maxima for 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives in Different Solvents.

Note: This data is for analogous compounds and illustrates the effect of substituents and solvent polarity.

Compound Solvent λ_max (nm)
2,5-Diphenyl-1,3,4-oxadiazole (B188118)Chloroform397
2,5-Diphenyl-1,3,4-oxadiazoleEthanol397
2,5-Diphenyl-1,3,4-oxadiazoleAcetonitrile (B52724)401
2,5-Diphenyl-1,3,4-oxadiazoleDMSO403

Data sourced from a study on the optical properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Table 4: Predicted Mass Spectrometric Data for this compound.

Ion m/z (calculated)
[M+H]⁺202.0975
[M+Na]⁺224.0794
[M-H]⁻200.0829

Data is based on the predicted values for the molecular formula C₁₁H₁₁N₃O.

Purity Assessment Techniques (e.g., TLC, HPLC)

Ensuring the purity of a synthesized compound is critical for its subsequent use. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and assessing the purity of the product. mdpi.comnih.gov A suitable solvent system is developed to achieve good separation between the product and any starting materials or byproducts. The purity is qualitatively assessed by the presence of a single spot on the TLC plate after visualization under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer, is commonly employed for this class of compounds. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area in the chromatogram. For some derivatives of 1,3,4-oxadiazoles, purities of over 99% have been demonstrated using this technique.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For example, 4-(5-furan-2-yl-1,3,4-oxadiazol-2-yl)aniline analogs are prepared by reacting hydrazine derivatives with carbonyl compounds in ethanol under reflux (yield: 78%, m.p. 140°C) . Key steps include purification via recrystallization and structural validation using NMR (e.g., 1H NMR: δ 6.60–7.58 ppm for aromatic protons) and IR spectroscopy (C=N stretch at 1655 cm⁻¹) .

Q. How can spectroscopic techniques confirm the structural integrity of oxadiazole-aniline derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear in the δ 6.6–7.6 ppm range, while the oxadiazole ring carbons resonate at δ 158–165 ppm .
  • IR Spectroscopy : Key stretches include C=N (1650–1660 cm⁻¹), C-O-C (1095 cm⁻¹), and N-H (3030 cm⁻¹) .
  • Mass Spectrometry : Compare experimental molecular weights (e.g., 227 g/mol for C₁₂H₉N₃O₂) with calculated values to confirm purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry for oxadiazole-aniline derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides precise bond lengths and angles. For example, a related compound (C₂₅H₁₈N₄O) crystallizes in an orthorhombic system (a = 10.7125 Å, b = 14.1797 Å) with stacking interactions between aromatic rings . Data collection requires high-resolution detectors (e.g., Bruker APEXII CCD) and refinement using software like SHELXPRO .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 2-(5-(4-chlorophenyl)-oxadiazol-2-yl)aniline shows δ 7.2–8.1 ppm for aryl protons) .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and identify discrepancies caused by solvent effects or tautomerism .

Q. How to design experiments to evaluate bioactivity while minimizing non-specific interactions?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Oxadiazole derivatives often bind via π-π stacking and hydrogen bonding .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., cyclopropyl vs. cyclohexyl) to assess impact on solubility and binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.